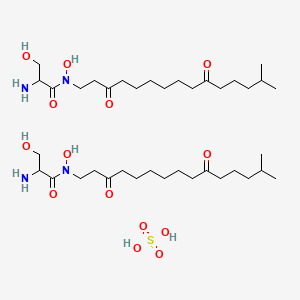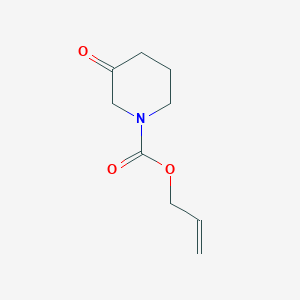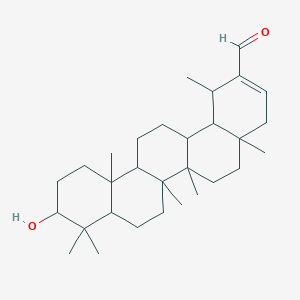
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative under conditions that promote amide bond formation.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the molecule, often using oxidizing agents.
Alkylation: Addition of alkyl groups to the molecule to achieve the desired carbon chain length and branching.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Commonly used solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Affecting their activity and altering biochemical pathways.
Interact with receptors: Modulating cellular responses and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxohexadecyl)propanamide
- 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide
Uniqueness
The uniqueness of 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
IUPAC Name |
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H36N2O5.H2O4S/c2*1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22;1-5(2,3)4/h2*15,18,22,26H,3-14,20H2,1-2H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVOFMWEPHCSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)

![2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12319646.png)
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12319647.png)

![Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12319649.png)


